molecular formula C12H15NO3 B6280499 3-(2-hydroxyethyl)-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1522515-07-6

3-(2-hydroxyethyl)-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B6280499
CAS RN: 1522515-07-6
M. Wt: 221.3
InChI Key:
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Description

The compound “3-(2-hydroxyethyl)-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole derivatives are widely distributed in the natural environment and can be produced by a variety of bacteria .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The various substituents (hydroxyethyl, methoxy, and methyl groups) would be attached at the 3, 5, and 7 positions of the indole ring .


Chemical Reactions Analysis

Indole and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound would undergo would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of indole derivatives include high boiling points due to the presence of aromatic rings, and solubility in organic solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Without more specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some indole derivatives are known to be toxic, while others are not. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .

Future Directions

The study of indole derivatives is a very active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on synthesizing new indole derivatives, studying their properties, and exploring their potential applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyethyl)-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one involves the condensation of 2-methyl-3-indolone with 2-hydroxyethylamine followed by methylation and reduction.", "Starting Materials": [ "2-methyl-3-indolone", "2-hydroxyethylamine", "methyl iodide", "sodium borohydride", "acetic acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-indolone in acetic acid and add 2-hydroxyethylamine. Heat the mixture to reflux for 4 hours.", "Step 2: Cool the mixture and add excess methyl iodide. Stir the mixture for 1 hour.", "Step 3: Add sodium borohydride to the mixture and stir for 2 hours.", "Step 4: Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 7: Cool the mixture and filter the precipitate. Wash the solid with water and dry to obtain the final product." ] }

CAS RN

1522515-07-6

Product Name

3-(2-hydroxyethyl)-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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